(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13281922
InChI: InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)/t9?,11-/m0/s1
SMILES: CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid

CAS No.:

Cat. No.: VC13281922

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid -

Specification

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name (2S)-2-(benzenesulfonamido)-3-methylpentanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)/t9?,11-/m0/s1
Standard InChI Key WWGFHIUBQGZSMR-UMJHXOGRSA-N
Isomeric SMILES CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1
SMILES CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Canonical SMILES CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1

Introduction

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is a chiral compound belonging to the class of sulfonamido acids. It is characterized by its unique stereochemistry and functional groups, which are crucial for its biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating conditions such as irritable bowel syndrome and chronic kidney disease.

Synthesis Methods

The synthesis of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid can be achieved through several methods, although specific details on reagents and conditions are not provided in the available literature. Generally, the synthesis of such compounds involves careful control of stereochemistry to ensure the desired configuration.

Biological Activities and Applications

  • Potential Therapeutic Applications: Research indicates potential applications in treating irritable bowel syndrome and chronic kidney disease, highlighting its importance in medicinal chemistry.

  • Stability: The compound exhibits good stability under physiological conditions, making it suitable for pharmaceutical applications.

Chemical Reactions and Characterization

  • Chemical Reactions: (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid participates in several chemical reactions relevant to medicinal chemistry, often involving interactions with enzymes or receptors.

  • Characterization Techniques: High-performance liquid chromatography (HPLC) is commonly used for purity analysis and characterization of reaction products.

Data Table: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStereochemistryBiological Activity
(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acidNot specifiedNot specifiedCritical for biological activityPotential therapeutic applications
(2S,3R)-3-methyl-2-phenylpentanoic acidC12H16O2192.25 g/molDefined stereocentersNot specified in available sources
3-Methyl-2-oxovaleric acidC6H10O3130.1418(3S)-configurationInvolved in lipoic acid metabolism

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